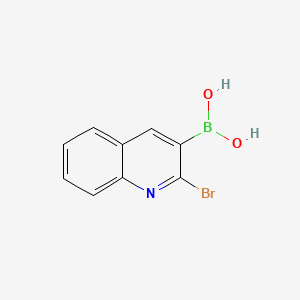

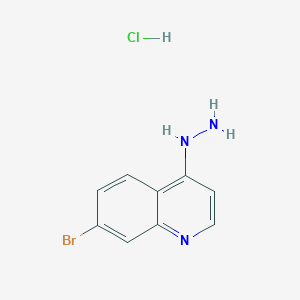

7-Bromo-4-hydrazinoquinoline hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of bromoquinoline derivatives is well-documented. For instance, the preparation of 7-chloro-4-hydrazinylquinoline derivatives involves the reaction of 4,7-dichloroquinoline with hydrazine hydrate . Similarly, the synthesis of other bromoquinoline compounds, such as 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, involves multi-step reactions starting from basic aromatic amines and proceeding through various intermediates . These methods could potentially be adapted for the synthesis of "7-Bromo-4-hydrazinoquinoline hydrochloride" by substituting the appropriate halogenated reactants and conditions.

Molecular Structure Analysis

The molecular structure of bromoquinoline derivatives is characterized by the presence of bromine, which can significantly influence the electronic properties of the molecule. For example, the structure of 7-bromoquinolin-8-ol has been established with bromination occurring at the 7-position, and the molecule forms hydrogen-bonded dimers in the solid state . This suggests that "7-Bromo-4-hydrazinoquinoline hydrochloride" may also exhibit unique structural features due to the presence of bromine and the hydrazino group.

Chemical Reactions Analysis

Bromoquinoline derivatives participate in various chemical reactions. The reactivity of these compounds can be influenced by the position and nature of the substituents on the quinoline ring. For instance, the reactivity of 7-chloroquinoline-4-hydrazones with various substituents has been studied, showing that these compounds can form supramolecular arrangements through hydrogen bonding and π-π interactions . This indicates that "7-Bromo-4-hydrazinoquinoline hydrochloride" may also engage in similar interactions, affecting its chemical behavior.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromoquinoline derivatives can be deduced from their molecular structure and reactivity. Vibrational spectroscopic investigations and computational studies on 7-bromo-5-chloro-8-hydroxyquinoline provide insights into the vibrational modes and structural parameters, which are in good agreement with experimental data . The photolabile nature of brominated hydroxyquinoline has also been explored, showing its potential use as a protecting group with sensitivity to multiphoton excitation . These studies suggest that "7-Bromo-4-hydrazinoquinoline hydrochloride" may have distinct spectroscopic signatures and photoreactive properties.

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

- Synthesis of Chloro Compounds : Pyridine hydrochloride, used for cleaving ethers, is also efficient for synthesizing chloro compounds from bromo derivatives in pyridine and quinoline series, including the conversion of 7-bromo-8-hydroxyquinoline into 7-chloro-8-hydroxyquinoline (Mongin et al., 1996).

- Antibacterial Activity : New 4-(2-Heterylidenehydrazinyl)-7-chloroquinoline derivatives exhibit antibacterial activity, with some compounds showing good growth inhibition of Bacillus subtilis and Aspergillus niger (Le et al., 2018).

- Electrochemical Synthesis : Pyrazolo[4,3-c]quinoline derivatives synthesized from 7-Chloro-4-hydrazinoquinoline via electrochemical synthesis show promise in the synthesis of antidiabetic compounds (Alajmi & Youssef, 2021).

Biological and Pharmacological Activities

- Antimicrobial Activity : Sugar hydrazones derived from 2-hydrazinoquinolines, including 7-chloro-2-hydrazinoquinoline, have demonstrated moderate antimicrobial activity (Khodair et al., 1998).

- Antitubercular and Antimycobacterial Properties : Schiff bases bearing 4-aminoquinoline moiety synthesized from 7-chloro-4-hydrazinylquinoline showed promising antitubercular activity, especially against Mycobacterium tuberculosis (Salve et al., 2017).

- Antioxidant Activity : 4-hydrazinoquinoline derivatives, including variants of 7-chloro-4-hydrazinoquinoline, have shown significant antioxidant activity, indicating potential as protective agents against oxidative stress (Romanenko & Kozyr, 2022).

Photolabile Protecting Group

- Photolabile Protecting Group : Brominated hydroxyquinoline, a derivative of 7-chloro-4-hydrazinoquinoline, has been used as a photolabile protecting group for carboxylic acids, showing greater efficiency than other similar groups (Fedoryak & Dore, 2002).

Antiviral Activity

- Antiviral Activity Against COVID-19 : 7-Chloro-4-hydrazinoquinoline and its derivatives have been identified as potential antiviral agents for COVID-19 treatment, with computational evaluations supporting their efficacy (Al-Otaibi et al., 2021).

Safety and Hazards

Propriétés

IUPAC Name |

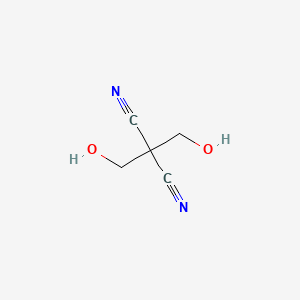

(7-bromoquinolin-4-yl)hydrazine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3.ClH/c10-6-1-2-7-8(13-11)3-4-12-9(7)5-6;/h1-5H,11H2,(H,12,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLALHEMXXUMGJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1Br)NN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60592370 |

Source

|

| Record name | 7-Bromo-4-hydrazinylquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.54 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-4-hydrazinoquinoline hydrochloride | |

CAS RN |

1172413-56-7 |

Source

|

| Record name | 7-Bromo-4-hydrazinylquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.